3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
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Overview
Description
3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution may result in various substituted aniline derivatives.
Scientific Research Applications
3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,5-difluoroaniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H7BrF5NO |
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Molecular Weight |
368.10 g/mol |
IUPAC Name |
3-bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H7BrF5NO/c14-7-3-8(20)5-9(4-7)21-12-10(15)1-6(2-11(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
ZMOSNLGKEYOAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=CC(=CC(=C2)N)Br)F)C(F)(F)F |
Origin of Product |
United States |
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